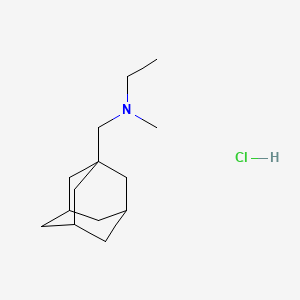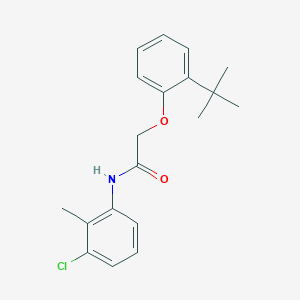
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking excessive glutamate activity in the brain. The drug has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
作用机制
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride acts by blocking the excessive activation of NMDA receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. Overactivation of these receptors can lead to excitotoxicity, which is a process that causes damage to neurons and can contribute to the development of neurological disorders. By blocking the excessive activation of NMDA receptors, N-(1-adamantylmethyl)-N-methylethanamine hydrochloride helps to protect neurons from damage and improve cognitive function.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. The drug has also been shown to reduce oxidative stress and inflammation in the brain, which are processes that can contribute to the development of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(1-adamantylmethyl)-N-methylethanamine hydrochloride in lab experiments is its specificity for NMDA receptors. This allows researchers to selectively study the effects of NMDA receptor activation and inhibition on various biological processes. However, one limitation of using N-(1-adamantylmethyl)-N-methylethanamine hydrochloride is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve complete inhibition of NMDA receptor activity in some experimental conditions.
未来方向
There are several future directions for research on N-(1-adamantylmethyl)-N-methylethanamine hydrochloride. One area of interest is the potential use of the drug in the treatment of other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in conjunction with N-(1-adamantylmethyl)-N-methylethanamine hydrochloride to achieve more complete inhibition of NMDA receptor activity. Additionally, research is needed to better understand the long-term effects of N-(1-adamantylmethyl)-N-methylethanamine hydrochloride on cognitive function and neuronal health.
合成方法
The synthesis of N-(1-adamantylmethyl)-N-methylethanamine hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with methylamine in the presence of hydrogen chloride gas. The product obtained is then purified through recrystallization using ethanol. The yield of the synthesis process is approximately 70%.
科学研究应用
N-(1-adamantylmethyl)-N-methylethanamine hydrochloride has been widely studied for its potential therapeutic effects in various neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. The drug has also been investigated for its potential use in the treatment of traumatic brain injury, stroke, and epilepsy.
属性
IUPAC Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-3-15(2)10-14-7-11-4-12(8-14)6-13(5-11)9-14;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZNUCBUPBRQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylmethyl)-N-methylethanamine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)

![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
